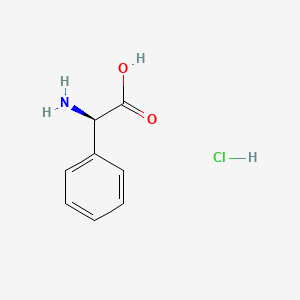

(R)-2-Amino-2-phenylacetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-2-phenylacetic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the resolution of racemic phenylglycine using chiral acids or bases to obtain the desired enantiomer. Another approach involves asymmetric synthesis using chiral catalysts or auxiliaries to directly produce the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-2-amino-2-phenylacetic acid hydrochloride often employs large-scale resolution techniques or enantioselective synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial processes may also involve the use of advanced separation technologies to isolate the ®-enantiomer from racemic mixtures.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like acyl chlorides and anhydrides are used for forming amides and esters.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Alcohols, aldehydes.

Substitution: Amides, esters.

Scientific Research Applications

®-2-Amino-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

Biology: The compound is studied for its role in enzyme-catalyzed reactions and as a substrate for biochemical assays.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.

Industry: The compound is used in the production of chiral intermediates and as a resolving agent in the separation of racemic mixtures.

Mechanism of Action

The mechanism of action of ®-2-amino-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects. The exact molecular targets and pathways depend on the context of its application, such as its use in drug synthesis or biochemical assays.

Comparison with Similar Compounds

(S)-2-Amino-2-phenylacetic acid hydrochloride: The enantiomer of ®-2-amino-2-phenylacetic acid hydrochloride, with different stereochemistry.

Phenylalanine: An essential amino acid with a similar aromatic side chain but different functional groups.

Tyrosine: Another aromatic amino acid with a hydroxyl group on the benzene ring.

Uniqueness: ®-2-Amino-2-phenylacetic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its selective interactions with biological molecules make it valuable in various scientific and industrial applications.

Biological Activity

(R)-2-Amino-2-phenylacetic acid hydrochloride, also known by its CAS number 25705-52-6, is an amino acid derivative with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| CAS Number | 25705-52-6 |

| Purity Specification | High purity available |

This compound exhibits its biological effects primarily through:

- Antibacterial Activity : It has shown significant antibacterial properties against gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The mechanism appears to involve the inhibition of bacterial cell wall synthesis by disrupting peptidoglycan formation or affecting the cytoplasmic membrane integrity .

- Nutritional Supplementation : It is utilized as a nutritional supplement in veterinary medicine, enhancing growth and health in livestock without exhibiting toxicity to humans or animals .

Antimicrobial Properties

The compound demonstrates a broad spectrum of antimicrobial activity. In studies, it has been shown to have minimum inhibitory concentrations (MICs) in the range of 0.7–1.0 μg/mL against various pathogens. Its effectiveness is attributed to its structural similarity to other known antimicrobial agents, which allows it to interfere with bacterial metabolic pathways .

Case Studies

- Veterinary Applications : A study highlighted the use of this compound as a feed additive that improved the growth performance of poultry while reducing the incidence of bacterial infections .

- Human Health Research : Research indicated that this compound may play a role in modulating immune responses, potentially aiding in the treatment of inflammatory conditions by influencing cytokine production .

Research Findings

Recent findings have further elucidated the biological activities of this compound:

- Cellular Effects : It has been observed to influence various signaling pathways, including those related to apoptosis and autophagy. This suggests potential applications in cancer therapy where modulation of these pathways is crucial .

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties, possibly through its effects on neuronal signaling pathways and neurotransmitter release .

Properties

CAS No. |

25705-52-6 |

|---|---|

Molecular Formula |

C8H10ClNO2 |

Molecular Weight |

187.62 g/mol |

IUPAC Name |

2-anilinoacetic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H |

InChI Key |

HIQIUINFXZKKEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)N.Cl |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)O.Cl |

sequence |

X |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.